molecular formula C13H11BrN4 B8284536 (5-Aminobenzimidazol-2-yl)(4-bromophenylamine)

(5-Aminobenzimidazol-2-yl)(4-bromophenylamine)

Cat. No. B8284536
M. Wt: 303.16 g/mol
InChI Key: PNGQEVKCNGURKG-UHFFFAOYSA-N
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Patent
US07728010B2

Procedure details

To a solution of ((5-aminobenzimidazol-2-yl)(4-bromophenylamine (1 eq) in N,N-dimethylformamide was added sodium hydride (2 eq) and the mixture was microwaved for 8 mins at 220° C. The reaction mixture was partitioned between ethyl acetate and water and the organic layer was dried with sodium sulfate and concentrated. Preparative chromatography yielded [4-({2-[(4-bromophenyl)amino}benzimidazol-5-yl}amino)(2-pyridyl-N-methylcarboxamide. MS: MH+=437.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:18]=[CH:17][C:5]2[N:6]=[C:7](NC3C=CC(Br)=CC=3)[NH:8][C:4]=2[CH:3]=1.[H-].[Na+].CN(C)C=[O:24]>>[N:6]1[CH:3]=[CH:2][CH:18]=[CH:17][C:5]=1[C:4]([NH:8][CH3:7])=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=C(N=C(N2)NC2=CC=C(C=C2)Br)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was microwaved for 8 mins at 220° C
Duration
8 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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